2-Allylaniline Hydrochloride

Übersicht

Beschreibung

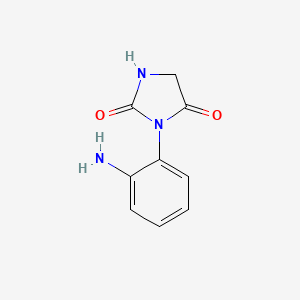

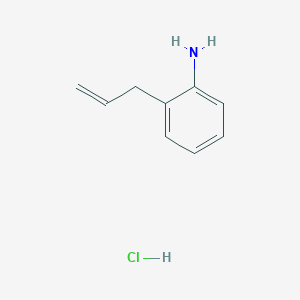

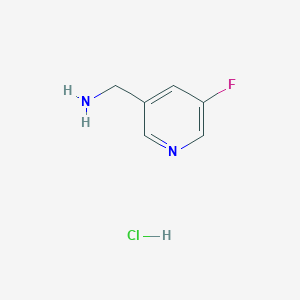

2-Allylaniline Hydrochloride is a chemical compound with a molecular weight of 169.65 . It is a solid at 20 degrees Celsius and is air sensitive and hygroscopic .

Synthesis Analysis

The synthesis of 2-Allylaniline derivatives has been achieved for the first time using a half-sandwich scandium catalyst . This protocol provides a straightforward route for the synthesis of a new family of 2-allylaniline derivatives, featuring broad substrate scope, 100% atom-efficiency, high yields, and high chemo-, regio-, and stereoselectivity .Molecular Structure Analysis

The molecular formula of this compound is C9H11N·HCl . The structure has been confirmed by NMR .Chemical Reactions Analysis

The ortho-selective benzylic C (sp3)–H alkenylation of 2-methyl tertiary anilines with internal alkynes has been achieved for the first time by using a half-sandwich scandium catalyst . This reaction provides a straightforward route for the synthesis of a new family of 2-allylaniline derivatives .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is air sensitive and hygroscopic . It has a melting point of 132°C and is soluble in water .Wissenschaftliche Forschungsanwendungen

Ultrasonic Methodology for Allylation

A factorial study assessed the use of ultrasonic (US) methodology to accelerate the N-allylation of 4-chloroaniline, aiming to optimize the synthesis of N-allylanilines, which are pivotal for accessing bioactive compounds with indole and dihydroindole nuclei. This study found that ultrasound did not alter the product ratio but significantly enhanced the reaction rate, offering a more efficient pathway to these compounds without the need for heating, thus presenting a greener synthesis approach (Nascimento & Fernandes, 2016).

Hydroaminomethylation and Chiral Indoline Synthesis

Research on the ionic diamine rhodium complex catalysis for hydroaminomethylation of 2-allylanilines has opened direct pathways to 1,2,3,4-tetrahydroquinolines and 2,3,4,5-1H-1-benzazepines, showcasing an innovative approach to synthesizing complex heterocyclic compounds (Okuro & Alper, 2010). Concurrently, the development of an enantioselective copper-catalyzed hydroamination / cyclization of N-sulfonyl-2-allylanilines for chiral 2-methylindolines synthesis highlights advancements in asymmetric synthesis, crucial for the production of enantiomerically pure pharmaceuticals (Turnpenny, Hyman, & Chemler, 2012).

Ortho-Dearomatization and Aromatization-Triggered Rearrangement

A novel iodobenzene-catalyzed oxidative rearrangement of 2-allylanilines has been developed, involving ortho-oxidative dearomatization followed by an aromatization-triggered rearrangement reaction. This process yields functionalized indolin-3-ylmethanols with high diastereoselectivities, illustrating a unique strategy for constructing complex, stereo-rich frameworks (Wang, He, & Fan, 2017).

Palladium-Catalyzed Synthesis

The palladium-catalyzed aerobic oxidative cycloisomerization of o-allylanilines for the synthesis of 3-substituted 2-benzylindoles highlights a regioselective intramolecular strategy for the formation of indoles, a core structure in many bioactive molecules. This methodology demonstrates a broad substrate scope with good to excellent yields, emphasizing the versatility of palladium catalysis in organic synthesis (Nallagonda, Rehan, & Ghorai, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Allylaniline Hydrochloride. For instance, it is known to be air-sensitive and hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, its solubility in water could influence its distribution and action in aqueous environments within the body.

Eigenschaften

IUPAC Name |

2-prop-2-enylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-5-8-6-3-4-7-9(8)10;/h2-4,6-7H,1,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUTZGMYXDQKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)

![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)